molecular formula C8H6BrIN2O B15372780 (5-Bromo-3-iodo-1H-indazol-7-YL)methanol

(5-Bromo-3-iodo-1H-indazol-7-YL)methanol

Cat. No.: B15372780
M. Wt: 352.95 g/mol
InChI Key: ZCXXJPKXPHIKEM-UHFFFAOYSA-N
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Description

(5-Bromo-3-iodo-1H-indazol-7-yl)methanol ( 2243489-53-2) is a high-value chemical reagent with the molecular formula C8H6BrIN2O and a molecular weight of 352.96 g/mol . This multifunctional indazole derivative is designed exclusively for research applications and is a key synthetic intermediate in medicinal chemistry and drug discovery programs. The compound features a versatile indazole scaffold, which is recognized as a privileged structure in pharmacology . The indazole core is present in numerous FDA-approved drugs and clinical candidates, including entrectinib (a TRK inhibitor), pazopanib (a tyrosine kinase inhibitor), and brilanestrant (an estrogen receptor antagonist) . The specific substitution pattern of bromo and iodo halogens at the 3 and 5 positions, combined with the hydroxymethyl functional group at position 7, makes this compound a particularly valuable building block for structure-activity relationship studies and molecular diversification. Primary research applications include: serving as a key intermediate in the synthesis of potential enzyme inhibitors; use in structure-activity relationship studies for anticancer, anti-inflammatory, and antimicrobial agents; and functioning as a precursor for synthesizing sulfonamide-containing indazole derivatives that have demonstrated significant biological activity . The bromo and iodo substituents provide excellent sites for further functionalization via cross-coupling reactions, while the hydroxymethyl group can be oxidized or used to introduce other functional handles. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrIN2O

Molecular Weight

352.95 g/mol

IUPAC Name

(5-bromo-3-iodo-2H-indazol-7-yl)methanol

InChI

InChI=1S/C8H6BrIN2O/c9-5-1-4(3-13)7-6(2-5)8(10)12-11-7/h1-2,13H,3H2,(H,11,12)

InChI Key

ZCXXJPKXPHIKEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (5-Bromo-3-iodo-1H-indazol-7-YL)methanol and related compounds from the evidence:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight* Reference
This compound Indazole Br (5), I (3), -CH2OH (7) Hydroxymethyl, Halogens ~398.98 g/mol Target
(5-Bromo-2-methoxyphenyl)methanol (7a) Phenyl Br (5), -OCH3 (2), -CH2OH (1) Methoxy, Hydroxymethyl 231.07 g/mol
(5-Bromo-2,3-dimethoxyphenyl)methanol (7b) Phenyl Br (5), -OCH3 (2,3), -CH2OH (1) Dimethoxy, Hydroxymethyl 261.10 g/mol
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Indole Cl (7), imidazole (3) Chloro, Imidazole 345.09 g/mol
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) Indole Br (5), triazole (3) Bromo, Triazole, Dimethoxy 426.08 g/mol

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycle Differences : The target compound’s indazole core distinguishes it from indole-based analogs (e.g., compounds 77 and 9c). Indazoles exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidative degradation .

Halogenation Patterns : The dual halogenation (Br and I) in the target compound is unique. Most analogs in the evidence feature single halogens (Br or Cl) paired with methoxy or heterocyclic groups. Iodine’s larger atomic radius and polarizability may enhance halogen bonding interactions in biological targets .

Functional Group Positioning : The hydroxymethyl group at position 7 in the target compound contrasts with methoxy or heterocyclic substituents in analogs. This group may improve aqueous solubility compared to fully aromatic systems like 7a and 7b .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles :

    • The hydroxymethyl proton in 7a appears at δ 4.61 ppm (singlet), while in 7b, it resonates at δ 4.59 ppm (doublet, J = 5.6 Hz) due to steric interactions with adjacent methoxy groups . The target compound’s -CH2OH group is expected to exhibit similar deshielding but may show splitting patterns influenced by iodine’s electron-withdrawing effects.
    • Aromatic protons in halogenated indazoles (e.g., H-4 and H-6 in 7a) resonate upfield (δ 6.72–7.39 ppm) compared to indole derivatives (δ 7.05–7.93 ppm in compound 77) .
  • Mass Spectrometry :

    • Bromine and iodine isotopes (e.g., ^79Br/^81Br and ^127I) produce distinct isotopic patterns in HRMS, aiding structural confirmation. For example, compound 9c showed [M+H]+ at m/z 427.0757 with Br isotope peaks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-3-iodo-1H-indazol-7-YL)methanol, and how can purity be ensured?

  • Methodology : Synthesis typically involves halogenation and coupling reactions. For example, bromine and iodine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions). A reported approach for analogous indazole derivatives uses CuI catalysis in PEG-400/DMF mixtures, followed by extraction and chromatography (70:30 ethyl acetate/hexane) for purification . Yield optimization requires precise stoichiometry and reaction time control. Purity validation should combine TLC (Rf ~0.3 in similar systems) and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • Spectroscopy : 1^1H NMR (to confirm hydroxymethyl protons at ~4.5 ppm), 13^{13}C NMR (to identify halogenated carbons), and HRMS (e.g., FAB-HRMS for molecular ion validation) .
  • Crystallography : Single-crystal X-ray diffraction with SHELX programs (SHELXT for structure solution, SHELXL for refinement) is standard. Data collection requires high-resolution detectors, and refinement should account for anisotropic displacement parameters .

Q. How do the electronic effects of bromine and iodine influence the compound’s stability and reactivity?

  • Methodology : Halogens induce electron-withdrawing effects, stabilizing the indazole ring but activating positions for nucleophilic substitution. Iodine’s polarizability enhances susceptibility to radical reactions. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., HPLC monitoring) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Methodology :

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst aging) and employ design-of-experiment (DoE) frameworks to isolate critical variables .
  • Biological Variability : Validate assays using positive controls (e.g., kinase inhibitors for activity studies) and replicate experiments across cell lines. Meta-analyses of published data can identify confounding factors (e.g., solvent DMSO concentration) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., kinases). The iodine atom’s van der Waals radius may enhance hydrophobic pocket interactions.
  • MD Simulations : Assess binding stability under physiological conditions (GROMACS/AMBER). Fluorine or bromine substitutions in analogous compounds show altered binding free energies (~2–3 kcal/mol differences) .

Q. What experimental designs optimize regioselectivity in further functionalization (e.g., oxidation of the hydroxymethyl group)?

  • Methodology :

  • Oxidation : Test TEMPO/NaOCl or CrO3_3 in anhydrous acetone to convert –CH2_2OH to –COOH. Monitor progress via IR (loss of O–H stretch at ~3200 cm1^{-1}) .
  • Protection/Deprotection : Use TBDMS-Cl to protect the hydroxyl group before iodination, ensuring regioselectivity at C3 .

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